molecular formula C22H19ClN4O2S B6551104 N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040663-05-5

N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6551104
CAS No.: 1040663-05-5
M. Wt: 438.9 g/mol
InChI Key: BLPBQWMCZWXPDS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic small molecule featuring:

  • A pyrrolo[3,2-d]pyrimidine core with a 4-oxo group and 3-methyl substituent.
  • A sulfanyl acetamide linker bridging the core to the aromatic moiety.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-13-8-9-15(23)10-17(13)25-18(28)12-30-22-26-19-16(14-6-4-3-5-7-14)11-24-20(19)21(29)27(22)2/h3-11,24H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPBQWMCZWXPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted aromatic ring and a pyrrolo[3,2-d]pyrimidine moiety. The presence of the sulfanyl group is also notable, as it may influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.

Case Study: Antibacterial Activity

In a study assessing various thienopyrimidinone derivatives, the compounds were tested against multiple bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined for several derivatives. Notably, compounds with similar structural features showed effective antibacterial activity with MIC values ranging from 0.1 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Bacteria
4c0.5E. coli
4e1.0S. aureus
5c0.8S. typhi

These findings suggest that the structural components of N-(5-chloro-2-methylphenyl)-2-{...} may contribute similarly to its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. The pyrrolo[3,2-d]pyrimidine scaffold has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In a recent study, various derivatives were screened against several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited cytotoxicity with IC50 values in the low micromolar range.

CompoundIC50 (µM)Cell Line
361.1MCF7
371.6HCT116
383.3HepG2

These results underscore the potential of N-(5-chloro-2-methylphenyl)-2-{...} as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymes : Similar compounds have been reported to inhibit key enzymes involved in cellular processes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
  • DNA Interaction : Some studies suggest that these compounds may bind to DNA or interfere with its replication, leading to cell cycle arrest .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties of the target compound and its analogs:

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Properties/Findings
Target Compound 5-chloro-2-methylphenyl, 3-methyl-pyrrolo core ~467.9 (calculated) High lipophilicity due to chloro and methyl groups; potential for improved target binding .
N-(5-Fluoro-2-methylphenyl)-...pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () 5-fluoro-2-methylphenyl, 3-methylbutyl chain ~523.6 Fluorine enhances metabolic stability but may reduce potency compared to chloro analogs .
N-(4-Chloro-2-methoxy-5-methylphenyl)-...hexahydro[1]benzothieno[2,3-d]pyrimidin... () 4-chloro-2-methoxy-5-methylphenyl, thieno ring ~538.0 Methoxy group improves solubility; thieno ring may reduce bioavailability .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 2,3-dichlorophenyl, dihydropyrimidin-thio 344.21 (observed) High crystallinity (mp 230°C), moderate yield (80%); dichloro substitution enhances potency .
2-[5-(5-methylfuran-2-yl)-4-oxo-...thieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide () Thieno core, 5-methylfuran-2-yl ~504.6 Furan substituent may improve pharmacokinetics but introduces metabolic instability .
N-(5-chloro-2-methoxyphenyl)-...pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () Pyrimido-indol core, 5-chloro-2-methoxyphenyl ~540.9 Bulky indol core reduces membrane permeability; methoxy group balances solubility .

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